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molecular formula C8H6BrNO5 B8778971 5-Bromo-2-nitrovanillin CAS No. 98434-34-5

5-Bromo-2-nitrovanillin

Cat. No. B8778971
M. Wt: 276.04 g/mol
InChI Key: XAZNBZJAJJLBJC-UHFFFAOYSA-N
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Patent
US09034921B2

Procedure details

To the mixture of aldehyde 153 (28.0 g, 142 mmol) and I2 (1.5 g) in AcOH (160 mL) was added Br2 (8.0 mL, 157 mmol) at 0° C. The mixture was warmed up to r.t. and stirred at r.t. for 15 hours. The mixture was poured into water (2.0 L) with stirring. The mixture was stirred at r.t. for 30 min. The mixture was extracted with EtOAc (1 LX2). The combined organic layer was dried over MgSO4, filtered, and concentrated in vacuo to provide the compound 154 (38 g, 98%).
Quantity
28 g
Type
reactant
Reaction Step One
Name
Quantity
160 mL
Type
solvent
Reaction Step One
Name
Quantity
1.5 g
Type
catalyst
Reaction Step One
Name
Quantity
8 mL
Type
reactant
Reaction Step Two
Name
Quantity
2 L
Type
reactant
Reaction Step Three
Yield
98%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[C:4]([N+:10]([O-:12])=[O:11])[C:3]=1[O:13][CH3:14].[Br:15]Br.O>CC(O)=O.II>[Br:15][C:9]1[C:2]([OH:1])=[C:3]([O:13][CH3:14])[C:4]([N+:10]([O-:12])=[O:11])=[C:5]([CH:8]=1)[CH:6]=[O:7]

Inputs

Step One
Name
Quantity
28 g
Type
reactant
Smiles
OC1=C(C(=C(C=O)C=C1)[N+](=O)[O-])OC
Name
Quantity
160 mL
Type
solvent
Smiles
CC(=O)O
Name
Quantity
1.5 g
Type
catalyst
Smiles
II
Step Two
Name
Quantity
8 mL
Type
reactant
Smiles
BrBr
Step Three
Name
Quantity
2 L
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at r.t. for 15 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
with stirring
STIRRING
Type
STIRRING
Details
The mixture was stirred at r.t. for 30 min
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with EtOAc (1 LX2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layer was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
BrC=1C(=C(C(=C(C=O)C1)[N+](=O)[O-])OC)O
Measurements
Type Value Analysis
AMOUNT: MASS 38 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 96.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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